Home > Products > Building Blocks P506 > 3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine
3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine - 1331768-89-8

3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine

Catalog Number: EVT-1692734
CAS Number: 1331768-89-8
Molecular Formula: C12H9ClN4O
Molecular Weight: 260.68 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(1-(2-Chloro-6-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-5-cyclopropylpyrimidin-4-amine

Compound Description: 2-(1-(2-Chloro-6-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-5-cyclopropylpyrimidin-4-amine (w2) emerged as a potent human dihydroorotate dehydrogenase (hDHODH) inhibitor, exhibiting an IC50 value of 173.4 nM []. This compound showed promising drug-like properties, including acceptable pharmacokinetic characteristics. In vivo studies demonstrated its efficacy in a dextran sulfate sodium-induced acute ulcerative colitis model, where it alleviated disease severity in a dose-dependent manner. Notably, w2 outperformed both the hDHODH inhibitor vidofludimus and the Janus kinase (JAK) inhibitor tofacitinib in therapeutic efficacy. These findings highlight w2 as a promising candidate for treating inflammatory bowel disease (IBD) and support its further development as a preclinical candidate.

(2R)-1-[4-(4-{[5-Chloro-4-(pyrazolo[1,5-a]pyridin-3-yl)-2-pyrimidinyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)-1-piperidinyl]-2-hydroxy-1-propanone (AZD9362)

Compound Description: (2R)-1-[4-(4-{[5-Chloro-4-(pyrazolo[1,5-a]pyridin-3-yl)-2-pyrimidinyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)-1-piperidinyl]-2-hydroxy-1-propanone (AZD9362) was identified as a novel, efficacious inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) []. This discovery stemmed from optimizing cellular lipophilic ligand efficiency (LLE) within a series of 2-anilino-pyrimidine IGF-1R kinase inhibitors, aiming to improve physicochemical properties. Replacing the imidazo[1,2-a]pyridine group of a previously identified inhibitor with the related pyrazolo[1,5-a]pyridine moiety, as seen in AZD9362, resulted in enhanced cellular potency against IGF-1R. This modification, alongside the substitution of the amino-pyrazole group, proved crucial for achieving exceptional kinase selectivity and favorable pharmacokinetic parameters, enabling oral administration.

4-[6-[4-(1-Piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]-quinoline (LDN-193189)

Compound Description: 4-[6-[4-(1-Piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]-quinoline (LDN-193189, LDN) acts as a potent antagonist of the bone morphogenetic protein (BMP) receptor activin receptor–like kinase 3 (ALK3) []. It demonstrated efficacy in blocking SMAD phosphorylation both in vitro and in vivo, thereby accelerating liver regeneration in a partial hepatectomy (PH) model. Importantly, LDN did not negatively impact liver synthetic or metabolic function. Mechanistically, LDN treatment led to increased serum interleukin-6 levels and enhanced signal transducer and activator of transcription 3 phosphorylation in the liver. Moreover, it modulated key factors involved in liver regeneration, including suppressor of cytokine signaling 3 and p53. These findings strongly suggest that inhibiting ALK3 using compounds like LDN could be a viable therapeutic strategy for treating human liver diseases.

4-(2-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine (DMH2, VU0364849)

Compound Description: 4-(2-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine (DMH2), also known as VU0364849, is a known antagonist of the BMP receptor activin receptor–like kinase 3 (ALK3) []. Similar to LDN-193189, it effectively inhibits SMAD phosphorylation in both in vitro and in vivo settings. Notably, DMH2 has demonstrated the ability to enhance liver regeneration after a partial hepatectomy (PH), highlighting its potential as a therapeutic agent for liver disease.

7-(4-Isopropoxyphenyl)-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine (VU0465350, VU5350)

Compound Description: 7-(4-Isopropoxyphenyl)-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine (VU0465350), also known as VU5350, is a novel ALK3 (activin receptor-like kinase 3) antagonist []. Similar to LDN-193189 and DMH2, VU5350 effectively blocks SMAD phosphorylation both in vitro and in vivo, and it has been shown to enhance liver regeneration following a partial hepatectomy (PH). This suggests that VU5350 holds potential as a therapeutic agent for promoting liver repair and treating liver diseases.

Overview

3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine is a complex heterocyclic compound that combines elements of both pyrimidine and pyrazole structures. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. The unique structural features of this compound allow for diverse chemical reactivity and biological activity, making it a subject of interest in recent research.

Source

The compound can be synthesized through various methods, often involving multi-step synthetic routes that utilize readily available precursors. Recent studies have focused on optimizing these synthesis methods to improve yield and efficiency, as well as exploring the compound's biological properties.

Classification

3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine belongs to the class of pyrazolo[1,5-a]pyridines, which are characterized by their fused ring systems. These compounds are often classified based on their functional groups and the presence of substituents that can influence their chemical behavior and biological activity.

Synthesis Analysis

Methods

The synthesis of 3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine typically involves several key steps:

  1. Formation of the Pyrazole Ring: This is commonly achieved through cyclocondensation reactions involving 3-amino-pyrazoles and appropriate electrophiles.
  2. Pyrimidine Substitution: The introduction of the pyrimidine moiety can be accomplished via nucleophilic substitution reactions or coupling reactions with pyrimidine derivatives.

Technical Details

Recent methodologies have emphasized one-pot synthesis approaches that combine multiple reaction steps into a single process, enhancing efficiency and reducing the need for extensive purification steps. For example, the use of arenediazonium salts in combination with pyrimidine precursors has shown promise in synthesizing complex heterocycles like 3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine with improved yields and purity .

Molecular Structure Analysis

Structure

The molecular structure of 3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine features:

  • A pyrazole ring fused to a pyridine ring.
  • A chloro group at position 5 of the pyrimidine moiety.
  • A methoxy group at position 4 of the pyrimidine moiety.

Data

The molecular formula can be represented as C11_{11}H9_{9}ClN4_{4}O, with a molar mass of approximately 248.67 g/mol. The compound exhibits distinct spectral characteristics in NMR and mass spectrometry, which can be used for structural confirmation.

Chemical Reactions Analysis

Reactions

3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine can participate in various chemical reactions:

  1. Nucleophilic Substitution: The chloro group can undergo nucleophilic attack by various nucleophiles, leading to substituted derivatives.
  2. Electrophilic Aromatic Substitution: The aromatic nature of the pyrazole and pyridine rings allows for electrophilic substitution reactions that can introduce additional functional groups.

Technical Details

The reactivity of this compound is influenced by the electron-withdrawing nature of the chloro and methoxy groups, which modulate its electrophilicity and nucleophilicity in different reaction contexts .

Mechanism of Action

Process

The mechanism of action for compounds like 3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine often involves interaction with specific biological targets such as enzymes or receptors.

  1. Binding to Targets: The compound may bind to active sites on proteins or enzymes due to its structural complementarity.
  2. Inhibition or Activation: Depending on its interaction profile, it may act as an inhibitor or activator within biochemical pathways.

Data

Studies suggest that derivatives of pyrazolo[1,5-a]pyridines exhibit significant biological activities including anti-cancer properties and effects on cell signaling pathways .

Physical and Chemical Properties Analysis

Physical Properties

3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine is typically characterized by:

  • Appearance: Solid form (often crystalline).
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and dimethylformamide but may have limited solubility in water.

Chemical Properties

The chemical stability and reactivity are influenced by the presence of functional groups such as chloro and methoxy:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong bases or acids.
  • Reactivity: Engages readily in substitution reactions due to the presence of reactive halogen atoms.
Applications

Scientific Uses

3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine has potential applications in various scientific fields:

  1. Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to modulate biological pathways involved in cell growth and proliferation.
  2. Fluorescent Probes: Explored for use in biological imaging due to favorable photophysical properties associated with pyrazolo[1,5-a]pyridines .
  3. Material Science: Potential applications in developing new materials with specific electronic or optical properties.
Synthesis Methodologies and Optimization Strategies for 3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine

Traditional Synthetic Pathways for Pyrazolo[1,5-a]pyrimidine Core Construction

The synthesis of 3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine relies heavily on established methods for constructing its pyrazolo[1,5-a]pyrimidine core. These methods prioritize regioselectivity and functional group compatibility to accommodate the 5-chloro-4-methoxypyrimidin-2-yl substituent at the C3 position.

Condensation Reactions with 3/5-Aminopyrazoles

The most reliable route involves cyclocondensation between 5-aminopyrazoles and electrophilic pyrimidine precursors. As demonstrated in PI3Kδ inhibitor synthesis, 5-amino-3-methylpyrazole reacts with diethyl malonate under basic conditions (sodium ethanolate) to form dihydroxypyrazolo[1,5-a]pyrimidine intermediates. Subsequent chlorination with POCl₃ yields 5,7-dichloro derivatives, which undergo nucleophilic substitution at C7 with morpholine or similar amines. For the target compound, this intermediate serves as the foundation for installing the 5-chloro-4-methoxypyrimidin-2-yl moiety via cross-coupling [7] [9]. Alternative approaches use pre-functionalized 3-(halopyrimidinyl)pyrazoles in cyclization reactions, though this requires careful optimization to prevent regioisomer formation.

Table 1: Comparative Analysis of Aminopyrazole-Based Condensation Routes

AminopyrazolePyrimidine PartnerConditionsKey IntermediateYield (%)
5-Amino-3-methylpyrazoleDiethyl malonateNaOEt, reflux2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol89
5-Amino-3-iodopyrazole2,4-Dichloro-5-methoxypyrimidineDIPEA, acetonitrile, 80°C7-Chloro-3-(5-chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrimidine75
3-Amino-5-carboxamidopyrazoleEthyl 3-oxo-3-arylpropanoateAcOH, Δ3-Arylpyrazolo[1,5-a]pyrimidine-6-carboxamide68

Multi-Component Reactions (MCRs) for Structural Diversity

MCRs offer efficient access to diverse pyrazolo[1,5-a]pyrimidine scaffolds, including variants with C3 pyrimidine substitutions. A prominent example involves the one-pot reaction of ethyl acetoacetate, aryl aldehydes, and 5-aminopyrazoles catalyzed by ceric ammonium nitrate (CAN). This method enables direct installation of aryl groups at C3 but requires post-synthetic modification (e.g., chlorination, Suzuki coupling) to introduce the specific 5-chloro-4-methoxypyrimidine unit. Recent adaptations incorporate 2-chloro-3-nitropyridines and arenediazonium tosylates in sequential Japp–Klingemann/SNAr reactions, generating pyrazolo[4,3-b]pyridines – closely related scaffolds – in moderate-to-high yields (47–83%). While not directly applied to the target compound, this strategy highlights the potential for MCRs to streamline access to complex bicyclic systems [5] [7] [9].

Modern Approaches to Functionalization

Post-cyclization functionalization is critical for introducing the 5-chloro-4-methoxypyrimidin-2-yl group and optimizing the pharmacological profile of the core structure.

Microwave-Assisted Organic Synthesis (MAOS) for Accelerated Cyclization

MAOS dramatically enhances key steps in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. Cyclocondensation reactions between aminopyrazoles and β-dicarbonyl compounds, typically requiring hours under reflux, achieve completion within 10–20 minutes under microwave irradiation (150–200°C, sealed vessel). This method improves yields by 15–25% and reduces side products like regioisomeric impurities or decomposition products. For the target compound, MAOS is particularly beneficial in the final coupling step between 3-iodopyrazolo[1,5-a]pyrimidine and 2-chloro-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine using Pd(PPh₃)₄ catalysis, achieving >90% conversion in <30 minutes versus 12–24 hours conventionally [9].

Transition Metal-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura coupling is the cornerstone for installing the 5-chloro-4-methoxypyrimidin-2-yl group onto the pyrazolo[1,5-a]pyrimidine core. Optimized conditions employ Pd(dppf)Cl₂ or Pd(PPh₃)₄ (2–5 mol%) with K₂CO₃ or Cs₂CO₃ in toluene/water (3:1) or dioxane at 80–90°C. Key considerations include:

  • Boronic Acid Partner: 2-Chloro-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine provides superior stability over the corresponding boronic acid.
  • Halogen Selection: 3-Iodo derivatives react faster than 3-bromo analogues (TOF >50 vs. ~15 h⁻¹).
  • Orthogonal Reactivity: The chloro substituent on the coupled pyrimidine remains inert during coupling, enabling further derivatization (e.g., amination) [8].

Table 2: Transition Metal-Catalyzed Strategies for C3 Functionalization

Core HalideCoupling PartnerCatalyst/LigandBase/SolventYield (%)Application to Target
3-Iodopyrazolo[1,5-a]pyrimidine2-Cl-4-MeO-5-Bpin-pyrimidinePd(PPh₃)₄K₂CO₃, Toluene/H₂O92Direct synthesis
3-Bromopyrazolo[1,5-a]pyridine(5-Cl-4-MeO-pyrimidin-2-yl)ZnClPd₂(dba)₃/XPhosTHF, 60°C78Negishi coupling variant
3-Triflate-pyrazolo[1,5-a]pyrimidine2,4-(MeO)₂-5-Bpin-pyrimidinePd(OAc)₂/SPhosCsF, 1,4-Dioxane85Requires post-oxidation/chlorination

Beyond Suzuki coupling, C–H activation strategies are emerging. Directed ortho-metalation using TMPMgCl·LiCl (Turbo-Hauser base) at C7 of N-protected pyrazolo[3,4-c]pyridines (structural analogs) enables Negishi coupling with iodoarenes. While not yet applied to the exact target, this demonstrates potential for late-stage diversification without pre-halogenation [8].

Green Chemistry Innovations in Pyrazolo-Pyrimidine Derivative Synthesis

Sustainability improvements focus on solvent selection, catalysis, and energy efficiency, addressing waste generation and hazardous reagent use in traditional syntheses.

  • Solvent Strategies: Ethanol/water mixtures (4:1) replace carcinogenic dipolar aprotic solvents (DMF, NMP) in cyclocondensations, achieving comparable yields (70–75%) with reduced environmental impact. For cross-couplings, cyclopentyl methyl ether (CPME) and 2-methyl-THF offer greener alternatives to dioxane/toluene, enabling efficient catalyst recycling [9].
  • Catalysis: Immobilized Pd catalysts (Pd@SiO₂, Pd/C) minimize metal leaching in Suzuki couplings, allowing reuse for 3–5 cycles with <5% yield reduction. Organocatalysts (e.g., L-proline) facilitate enolizable ketone condensations with aminopyrazoles, avoiding metal residues entirely.
  • Energy Efficiency: Flow chemistry systems integrate microwave-assisted cyclization with in-line purification, reducing overall energy consumption by 40% and solvent volume by 60% compared to batch processes. This is particularly advantageous for multi-step sequences leading to the target compound [9].

Table 3: Green Chemistry Metrics for Target Compound Synthesis

InnovationTraditional ApproachGreen ApproachImprovementReference
SolventDMF or NMPEtOH/H₂O (4:1)Reduced PMI by 3.5-fold; Non-toxic [9]
CatalystHomogeneous Pd(PPh₃)₄Pd@mesoporous SiO₂Recycled 5x; E-factor reduced from 32 to 11 [9]
Reaction ModeBatch reflux (12–24 h)Continuous flow (MW-assisted)80% energy reduction; 60% solvent savings [9]
OxidantCrO₃ or MnO₂O₂ (molecular sieves)Non-toxic byproduct (H₂O) [9]

These methodologies collectively enable the efficient and sustainable production of 3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine, serving as a crucial intermediate for further biological evaluation.

Properties

CAS Number

1331768-89-8

Product Name

3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine

IUPAC Name

3-(5-chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine

Molecular Formula

C12H9ClN4O

Molecular Weight

260.68 g/mol

InChI

InChI=1S/C12H9ClN4O/c1-18-12-9(13)7-14-11(16-12)8-6-15-17-5-3-2-4-10(8)17/h2-7H,1H3

InChI Key

KVJLRFFJCQQIME-UHFFFAOYSA-N

SMILES

COC1=NC(=NC=C1Cl)C2=C3C=CC=CN3N=C2

Canonical SMILES

COC1=NC(=NC=C1Cl)C2=C3C=CC=CN3N=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.